6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is an organic compound characterized by its boronic acid functional group and a trifluoromethyl substituent, which significantly influences its chemical properties. The molecular formula for this compound is C7H7BF3NO3, and it has a molar mass of approximately 220.94 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to the unique electronic properties imparted by the trifluoromethyl group, which enhances reactivity and stability in various
The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid typically involves:
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid has several applications:
Several compounds exhibit structural similarities to 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 1036990-42-7 | 0.69 | Contains a dioxaborolane structure enhancing stability |
2-Fluoro-5-pyridylboronic acid | 351019-18-6 | 0.68 | Fluoro substituent may affect reactivity differently |
(6-Fluoro-5-methylpyridin-3-yl)boronic acid | 904326-92-7 | 0.66 | Fluoro and methyl groups alter electronic properties |
(6-Methylpyridin-3-yl)boronic acid | 659742-21-9 | 0.80 | Methyl group enhances hydrophobic character |
These compounds share similar functionalities but differ significantly in their electronic properties and reactivity profiles due to variations in substituents like fluorine or methyl groups .